
(3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
Overview
Description
3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone, commonly referred to as AMPTM, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of experiments, from studying the mechanism of action of drugs to biochemical analysis of biological samples.
Scientific Research Applications
Synthesis and Structural Analysis : A study focused on synthesizing and analyzing similar compounds. For instance, Zheng Rui (2010) explored the synthesis of a related compound using starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, highlighting the methodologies in organic synthesis and structural identification using NMR techniques (Zheng Rui, 2010).
Antimicrobial Applications : Patel et al. (2011) synthesized new pyridine derivatives, incorporating piperidine and thiazole structures, and assessed their antimicrobial activities, indicating potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Insecticidal Activity : Chengrong Ding et al. (2019) designed and synthesized new piperidine thiazole compounds, demonstrating significant insecticidal activities against armyworm. This suggests its potential use in pest control (Ding et al., 2019).
Receptor Agonist Synthesis : Luo and Naguib (2012) synthesized a selective CB2 receptor agonist, highlighting its application in receptor studies and potential therapeutic uses (Luo & Naguib, 2012).
Antibacterial and Antifungal Properties : Mhaske et al. (2014) synthesized derivatives of (3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone and evaluated their in vitro antibacterial and antifungal activities, suggesting their use in addressing microbial infections (Mhaske et al., 2014).
Anticancer Potential : Vinaya et al. (2011) explored the synthesis of piperidine derivatives and their antiproliferative activity, highlighting the compound's potential in cancer research and therapy (Vinaya et al., 2011).
Efficient Synthetic Methods : Zhang et al. (2020) reported a more efficient method for synthesizing piperidine- and pyridine-containing heterocycles, which could be beneficial in various fields of organic chemistry and drug development (Zhang et al., 2020).
Neuroprotective Activities : Zhong et al. (2020) synthesized and evaluated aryloxyethylamine derivatives, including structures similar to this compound, for their neuroprotective activities, suggesting applications in neurological disorder treatments (Zhong et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like tryptase beta-2 and Serine/threonine-protein kinase Chk1 . These proteins play crucial roles in various biological processes, including inflammation and cell cycle regulation, respectively.
Mode of Action
It’s suggested that similar compounds interact with their targets through hydrogen bonding, pi-pi stacking, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby influencing the biological processes they are involved in.
Biochemical Pathways
Compounds with similar structures have been found to influence pathways related to inflammation and cell cycle regulation .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, including absorption and distribution in the body, binding to proteins, and metabolism . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness and potential side effects.
Result of Action
Similar compounds have been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-13-10(7-16-8)11(15)14-4-2-3-9(5-12)6-14/h7,9H,2-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYAUZXAKKFBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



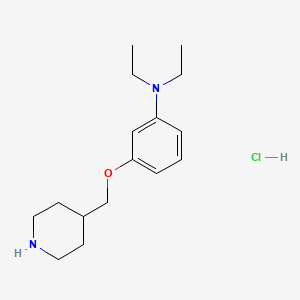
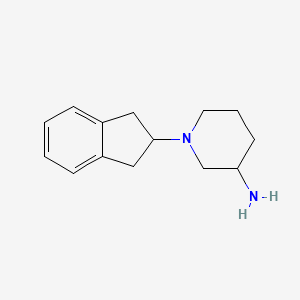
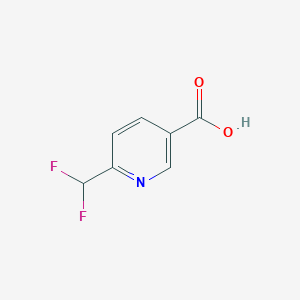
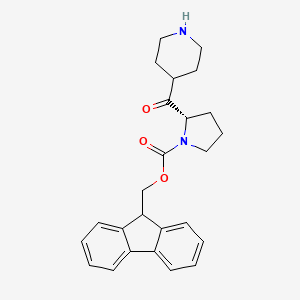
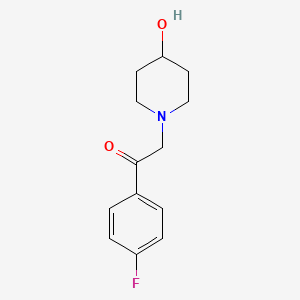
![4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466303.png)
![5-Nitro-2-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466304.png)
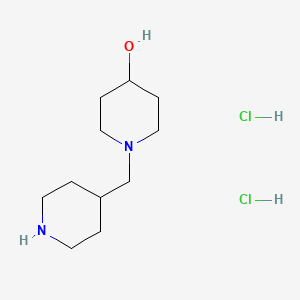
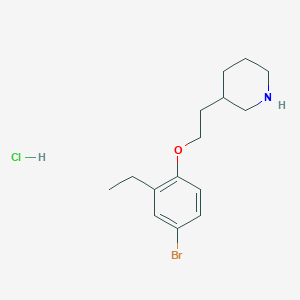
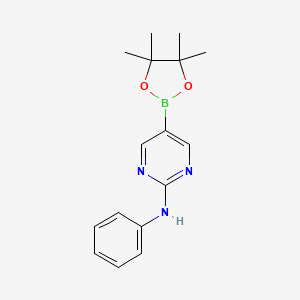
![3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B1466312.png)
![Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1466313.png)
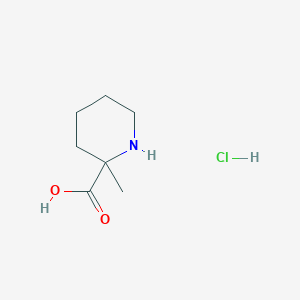
![[1-(3-phenoxypropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466315.png)